molecular formula C20H22O7 B047244 (+)-Nortrachelogenin CAS No. 61521-74-2

(+)-Nortrachelogenin

Cat. No. B047244
CAS RN: 61521-74-2
M. Wt: 374.4 g/mol
InChI Key: ZITBJWXLODLDRH-JLTOFOAXSA-N
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Description

Synthesis Analysis

  • Synthesis Process : The synthesis of (+)-Nortrachelogenin involves α-hydroxylation of α,β-dibenzyl-γ-butyrolactones, which are lignans of synthetic origin. This process establishes the required absolute configuration for the compound (Khamlach, Dhal, & Brown, 1989).

Molecular Structure Analysis

  • Molecular Structure : The molecular structure of (+)-Nortrachelogenin has been established as 8(R), 8'(R)-4,4',8'-trihydroxy-3,3'-dimethoxylignan-olid(9, 9'). This structure was determined based on spectroscopic evidence and comparison with its enantiomer, (-)-nortrachelogenin (Kato, Hashimoto, & Kidokoro, 1979).

Chemical Reactions and Properties

  • Chemical Behavior : (+)-Nortrachelogenin exhibits various pharmacological activities, including effects on the central nervous system. It has been found to produce depression in animal models (Kato, Hashimoto, & Kidokoro, 1979).

Physical Properties Analysis

  • Physical Characteristics : Detailed physical properties specific to (+)-Nortrachelogenin have not been prominently discussed in the available literature.

Chemical Properties Analysis

  • Biological Activities : (+)-Nortrachelogenin has shown anti-inflammatory properties in studies involving murine macrophages and mouse models. It effectively inhibited the production of inflammatory factors, suggesting its potential for development in anti-inflammatory treatments (Laavola et al., 2016).

  • Antifungal Properties : The compound has also demonstrated antifungal properties, particularly against pathogenic fungi, by inducing apoptosis through mitochondrial dysfunction and disruption of the cytoplasmic membrane (Lee, Woo, & Lee, 2016).

Scientific Research Applications

  • Anti-Inflammatory and Pain Relief : It reduces paw inflammation in mice and inhibits the production of inflammatory factors, suggesting its potential as an anti-inflammatory agent (Laavola et al., 2016).

  • Fibrosis Treatment : The compound suppresses alternative macrophage activation and ameliorates bleomycin-induced fibrosis, indicating a therapeutic potential in treating fibrosing conditions (Pemmari et al., 2018).

  • Antifungal, Antimitotic, and Anti-HIV Properties : It has been identified as an antifungal, antimitotic, and anti-HIV-1 agent from Wikstroemia indica (Hu et al., 2000).

  • Antibacterial Effects : (+)-Nortrachelogenin exerts antibacterial effects by disrupting the cytoplasmic membrane, showing potential for antibiotic drug development (Lee et al., 2015).

  • Cancer Research : It has demonstrated inhibitory effects on various tumor cells, such as PC-3, SGC, and NB-4, indicating its potential use in cancer therapy (Xueyua, 2013).

  • Central Nervous System Effects : Studies have shown that (+)-nortrachelogenin produces depression in rabbits, suggesting effects on the central nervous system (Kato et al., 1979).

  • Antileukemic Properties : It is a major antileukemic constituent in Wikstroemia indica, known for its antitumor properties (Lee et al., 1981).

Safety And Hazards

This would involve a review of the compound’s safety data, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or studies into its mechanism of action.


properties

IUPAC Name

(3R,4R)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,21-22,24H,7,10-11H2,1-2H3/t14-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITBJWXLODLDRH-JLTOFOAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H]2COC(=O)[C@]2(CC3=CC(=C(C=C3)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Nortrachelogenin

CAS RN

61521-74-2
Record name (+)-Nortrachelogenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61521-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Wikstromol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061521742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WIKSTROMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HG1T9G09U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
739
Citations
A Kato, Y Hashimoto, M Kidokor - Journal of natural products, 1979 - ACS Publications
… The structure of (+)-nortrachelogenin was established as 8 (R), 8'(R)-4, 4', 8'-trihydroxy-3, 3'-… withits enantiomer,(—> nortrachelogenin.(+)-Nortrachelogenin (I) showed effects on the …
Number of citations: 92 pubs.acs.org
KH Lee, K Tagahara, H Suzuki, RY Wu… - Journal of Natural …, 1981 - ACS Publications
Bioassay-directed isolation of the antitumor extract of Wikstroemia indica (Thymelaeaceae) has led to the characterization of tricin, kaempferol-3-0-/3-D-glucopyranoside, and (+)-…
Number of citations: 139 pubs.acs.org
R Ekman, S Willför, R Sjöholm, M Reunanen, J Mäki… - 2002 - degruyter.com
Lignans are a class of natural products derived from enzymatic bb-dimerisation of substituted phenylpropane precursors such as caffeic, ferulic, and coumaric acids (Ayres and Loike …
Number of citations: 48 www.degruyter.com
H Lee, ER Woo, DG Lee - FEMS Yeast Research, 2016 - academic.oup.com
… properties of (–)-nortrachelogenin and elucidates its mode of … (–)-Nortrachelogenin-treated cells underwent apoptosis which … Different concentrations of (–)-nortrachelogenin induced …
Number of citations: 16 academic.oup.com
M Laavola, T Leppänen, H Eräsalo… - Planta …, 2017 - thieme-connect.com
Nortrachelogenin is a pharmacologically active lignan found … The effects of nortrachelogenin on the expression of inducible … In addition, we examined the effect of nortrachelogenin on …
Number of citations: 25 www.thieme-connect.com
K Khamlach, R Dhal, E Brown - Tetrahedron letters, 1989 - Elsevier
… 1 and (-J-nortrachelogenin 12 thus have the (8S,8’SJ absolute configuration, whereas (+J-nortrachelogenin 20 (or wikstromolJ has the @R,… of the synthesis of racemic nortrachelogenin …
Number of citations: 38 www.sciencedirect.com
E Peuhu, P Paul, M Remes, T Holmbom… - Biochemical …, 2013 - Elsevier
Prostate cancer cells frequently develop resistance toward androgen-deprivation and chemotherapy. To identify new approaches to treat androgen-dependent prostate cancer, we have …
Number of citations: 39 www.sciencedirect.com
JS Kebenei, PK Ndalut, AO Sabah - International Journal of Applied …, 2011 - cabdirect.org
The decoction of the root bark of Carrisa edulis is used traditionally for treatment of malaria and other ailments. Plasmodium falcipurum in vitro drug sensitive study was conducted in …
Number of citations: 34 www.cabdirect.org
H Lee, YR Ji, ZY Ryoo, MS Choi, ER Woo, DG Lee - Current microbiology, 2016 - Springer
… -nortrachelogenin treatment resulted in the loss of intracellular components. While cells were damaged by (−)-nortrachelogenin, … that (−)-nortrachelogenin exerts its antibacterial effect by …
Number of citations: 13 link.springer.com
A Pemmari, T Leppänen, EL Paukkeri… - Journal of agricultural …, 2018 - ACS Publications
Excessive alternative macrophage activation contributes to fibrosis. We studied the effects of nortrachelogenin, the major lignan component of Pinus sylvestris knot extract, on alternative …
Number of citations: 6 pubs.acs.org

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